tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate
Overview
Description
Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate involves several steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzylamine with tert-butyl chloroformate under basic conditions . The reaction typically occurs in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate can be compared with similar compounds such as:
Tert-butyl 4-hydroxybenzylcarbamate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 3-methoxybenzylcarbamate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Tert-butyl 4-hydroxy-3-methoxyphenylcarbamate: Has a different substitution pattern on the aromatic ring, which can alter its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(4-hydroxy-3-methoxyphenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)11(7-9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFGFWHMYJRFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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